molecular formula C20H18N4OS3 B4010952 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(1,3-benzothiazol-2-ylsulfanyl)ethanone

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(1,3-benzothiazol-2-ylsulfanyl)ethanone

Cat. No.: B4010952
M. Wt: 426.6 g/mol
InChI Key: QNDRIUPTWMFHSG-UHFFFAOYSA-N
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Description

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(1,3-benzothiazol-2-ylsulfanyl)ethanone is a complex organic compound that features two benzothiazole moieties linked through a piperazine ring and an ethanone bridge. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Chemical Reactions Analysis

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(1,3-benzothiazol-2-ylsulfanyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(1,3-benzothiazol-2-ylsulfanyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(1,3-benzothiazol-2-ylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways. The benzothiazole moieties can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(1,3-benzothiazol-2-ylsulfanyl)ethanone can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its dual benzothiazole structure linked through a piperazine ring, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(1,3-benzothiazol-2-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS3/c25-18(13-26-20-22-15-6-2-4-8-17(15)28-20)23-9-11-24(12-10-23)19-21-14-5-1-3-7-16(14)27-19/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDRIUPTWMFHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(1,3-benzothiazol-2-ylsulfanyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(1,3-benzothiazol-2-ylsulfanyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(1,3-benzothiazol-2-ylsulfanyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(1,3-benzothiazol-2-ylsulfanyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(1,3-benzothiazol-2-ylsulfanyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(1,3-benzothiazol-2-ylsulfanyl)ethanone

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